molecular formula C7H6Br2O B13026490 2-Bromo-6-(bromomethyl)phenol

2-Bromo-6-(bromomethyl)phenol

Cat. No.: B13026490
M. Wt: 265.93 g/mol
InChI Key: VNNMSKDJNGPWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(bromomethyl)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of hydroxyl groups and bromine atoms attached to a benzene ring. This particular compound has two bromine atoms and a hydroxyl group attached to the benzene ring, making it a dibromophenol derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(bromomethyl)phenol typically involves the bromination of 2,6-dibromophenol. The reaction is carried out under mild conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like aluminum bromide (AlBr3). The reaction proceeds efficiently at room temperature, yielding the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(bromomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted phenols or ethers.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: De-brominated phenols or alcohols.

Scientific Research Applications

2-Bromo-6-(bromomethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(bromomethyl)phenol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential antimicrobial effects. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Comparison: 2-Bromo-6-(bromomethyl)phenol is unique due to the presence of both bromine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical properties. Compared to other bromophenols, it exhibits higher reactivity in substitution and oxidation reactions due to the electron-withdrawing effects of the bromine atoms. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

IUPAC Name

2-bromo-6-(bromomethyl)phenol

InChI

InChI=1S/C7H6Br2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2

InChI Key

VNNMSKDJNGPWMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.